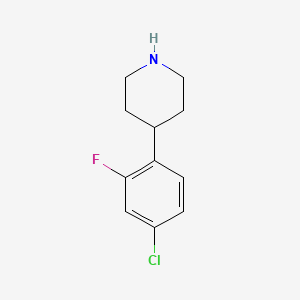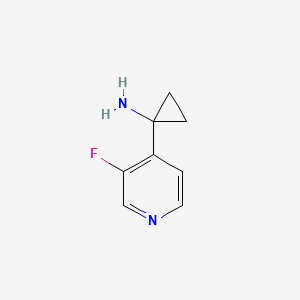
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine is a cyclopropane derivative that has gained prominence in the fields of medicinal chemistry, drug discovery, and pharmaceuticals. This compound features a cyclopropane ring attached to a fluoropyridine moiety, making it a valuable scaffold for the development of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 3-fluoropyridine with a cyclopropanating agent under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Drug Discovery: The compound is used in the development of new drugs due to its unique structural features and biological activity.
Pharmaceuticals: It is incorporated into pharmaceutical formulations for its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine: Another cyclopropane derivative with a fluoropyridine moiety.
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine: A similar compound with a cyclobutane ring instead of a cyclopropane ring.
(1S)-1-(3-Fluoropyridin-4-yl)propan-1-amine: A related compound with a propanamine structure.
Uniqueness
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine is unique due to its specific cyclopropane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.
Propiedades
Fórmula molecular |
C8H9FN2 |
|---|---|
Peso molecular |
152.17 g/mol |
Nombre IUPAC |
1-(3-fluoropyridin-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9FN2/c9-7-5-11-4-1-6(7)8(10)2-3-8/h1,4-5H,2-3,10H2 |
Clave InChI |
KQKZOQGMASRJRR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=C(C=NC=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


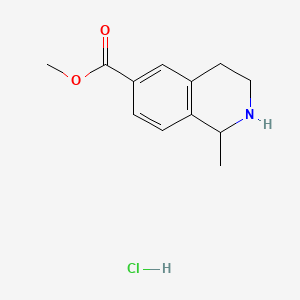


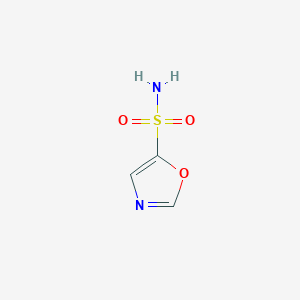




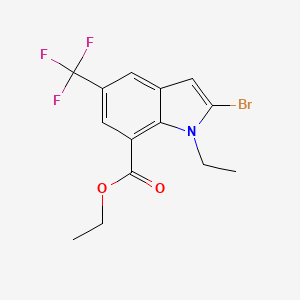


![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)
